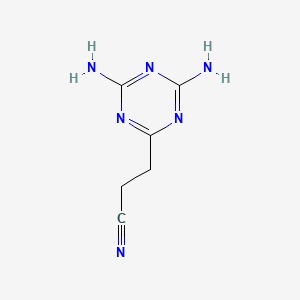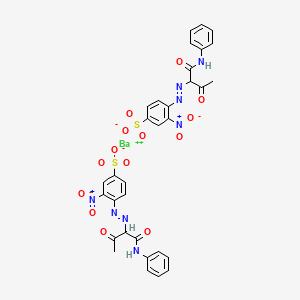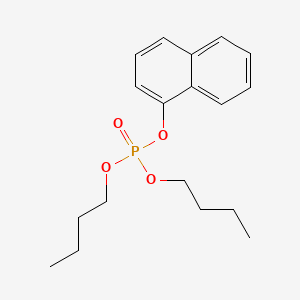
2,6,10,15,19,23-hexamethyltetracos-7-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6,10,15,19,23-hexamethyltetracos-7-ene, also known as pentahydrosqualene, is a hydrocarbon compound with the molecular formula C30H60. It is a derivative of squalene, a naturally occurring polyunsaturated hydrocarbon found in shark liver oil and other natural sources. This compound is characterized by its high molecular weight and unique structure, which includes multiple methyl groups attached to a long carbon chain.
準備方法
Synthetic Routes and Reaction Conditions
2,6,10,15,19,23-hexamethyltetracos-7-ene can be synthesized through various chemical processes. One common method involves the hydrogenation of squalene, which reduces the multiple double bonds in squalene to form the desired compound. The reaction typically requires a hydrogenation catalyst, such as palladium or platinum, and is carried out under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound often involves the extraction of squalene from natural sources, followed by hydrogenation. The process includes several steps:
- Extraction of squalene from sources like shark liver oil or plant oils.
- Purification of squalene to remove impurities.
- Hydrogenation of squalene using a suitable catalyst under controlled conditions to produce this compound.
化学反応の分析
Types of Reactions
2,6,10,15,19,23-hexamethyltetracos-7-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Further reduction can lead to the formation of fully saturated hydrocarbons.
Substitution: The methyl groups in the compound can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a catalyst like palladium or platinum.
Substitution: Halogens (e.g., chlorine, bromine) and other electrophiles can be used for substitution reactions.
Major Products
Oxidation: Oxygenated hydrocarbons such as alcohols, ketones, and carboxylic acids.
Reduction: Fully saturated hydrocarbons.
Substitution: Halogenated derivatives and other substituted hydrocarbons.
科学的研究の応用
2,6,10,15,19,23-hexamethyltetracos-7-ene has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying hydrocarbon reactions and mechanisms.
Biology: Investigated for its role in biological systems, particularly in lipid metabolism.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of cosmetics, lubricants, and other industrial products due to its stability and non-toxicity.
作用機序
The mechanism of action of 2,6,10,15,19,23-hexamethyltetracos-7-ene involves its interaction with various molecular targets and pathways. In biological systems, it may act as an antioxidant by scavenging free radicals and protecting cells from oxidative damage. It can also modulate lipid metabolism by influencing the activity of enzymes involved in lipid synthesis and degradation.
類似化合物との比較
2,6,10,15,19,23-hexamethyltetracos-7-ene is similar to other long-chain hydrocarbons, such as:
Squalene: A polyunsaturated hydrocarbon with multiple double bonds.
Squalane: A fully saturated derivative of squalene.
2,6,10,15,19,23-hexamethyltetracosane: A fully saturated hydrocarbon with a similar structure.
Uniqueness
What sets this compound apart is its partially hydrogenated structure, which provides a balance between stability and reactivity. This makes it a valuable compound for various applications, particularly in research and industrial settings.
特性
CAS番号 |
68629-07-2 |
|---|---|
分子式 |
C30H60 |
分子量 |
420.8 g/mol |
IUPAC名 |
2,6,10,15,19,23-hexamethyltetracos-7-ene |
InChI |
InChI=1S/C30H60/c1-25(2)15-11-19-29(7)23-13-21-27(5)17-9-10-18-28(6)22-14-24-30(8)20-12-16-26(3)4/h13,23,25-30H,9-12,14-22,24H2,1-8H3 |
InChIキー |
WTFIBNFIISRGHJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCCC(C)CCCC(C)CCCCC(C)CC=CC(C)CCCC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


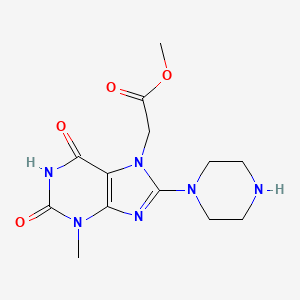

![1-Propanaminium, N,N-diethyl-3-[[3-hydroxy-4-(methoxycarbonyl)phenyl]amino]-N-methyl-3-oxo-, iodide](/img/structure/B13769222.png)

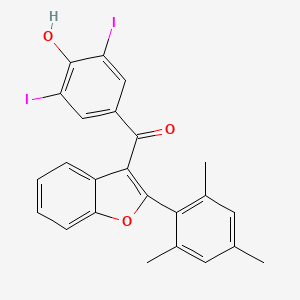
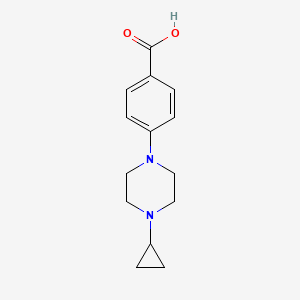
![3-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-N-[(E)-1-phenylethylideneamino]triazole-4-carboxamide](/img/structure/B13769250.png)
![tert-butyl N-[1-oxo-3-phenylmethoxy-1-(propylamino)propan-2-yl]carbamate](/img/structure/B13769262.png)
![Sarhamnolosid [German]](/img/structure/B13769271.png)
